molecular formula C16H20ClN B2785486 [(4-Phenylphenyl)methyl](propan-2-yl)amine hydrochloride CAS No. 1158300-88-9

[(4-Phenylphenyl)methyl](propan-2-yl)amine hydrochloride

Cat. No.: B2785486
CAS No.: 1158300-88-9
M. Wt: 261.79
InChI Key: OZTBQAIWKXBQRG-UHFFFAOYSA-N
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Description

(4-Phenylphenyl)methylamine hydrochloride is a secondary amine hydrochloride derivative characterized by a biphenylmethyl group attached to an isopropylamine core. Its molecular structure comprises a 4-phenylphenyl (biphenyl) moiety linked via a methylene group to a propan-2-ylamine, with a hydrochloride counterion enhancing stability and solubility. The compound’s molecular formula is C₁₆H₁₉N·HCl, yielding a molecular weight of 261.8 g/mol. The biphenyl group contributes significant hydrophobicity, which may influence its pharmacokinetic properties and binding affinity in biological systems.

Properties

IUPAC Name

N-[(4-phenylphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-13(2)17-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15;/h3-11,13,17H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTBQAIWKXBQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylphenyl)methylamine hydrochloride typically involves a multi-step process. One common method starts with the reaction of 4-bromobenzyl chloride with phenylboronic acid in the presence of a palladium catalyst to form 4-phenylbenzyl chloride. This intermediate is then reacted with isopropylamine under basic conditions to yield (4-Phenylphenyl)methylamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (4-Phenylphenyl)methylamine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylphenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield secondary or tertiary amines.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products

    Oxidation: Products include benzophenone derivatives.

    Reduction: Products include secondary or tertiary amines.

    Substitution: Products include halogenated or nitrated derivatives.

Scientific Research Applications

Neuropharmacology

Recent studies have indicated that compounds similar to (4-Phenylphenyl)methylamine hydrochloride exhibit significant activity at serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neurological conditions, including depression and anxiety disorders. The structure-activity relationship (SAR) of these compounds suggests that modifications to the phenyl groups can enhance receptor affinity and selectivity, making them potential candidates for the development of new antidepressants or anxiolytics .

Anti-inflammatory Properties

Compounds related to (4-Phenylphenyl)methylamine hydrochloride have been investigated for their anti-inflammatory effects. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating chronic inflammatory diseases such as rheumatoid arthritis .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its biphenyl structure allows for further functionalization, making it useful in the development of novel pharmaceuticals and agrochemicals. Recent methodologies have focused on its use in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis .

Material Science

In material science, derivatives of (4-Phenylphenyl)methylamine hydrochloride are being explored for their potential use in creating new polymers and materials with enhanced properties, such as increased thermal stability and mechanical strength.

Case Study: Serotonin Receptor Agonists

A study published in 2024 examined a series of compounds based on the phenylpiperidine scaffold similar to (4-Phenylphenyl)methylamine hydrochloride. The findings revealed that specific modifications could lead to compounds with high selectivity for the 5-HT2A receptor, indicating a pathway for developing targeted therapies for mood disorders .

Case Study: Inhibition of Inflammatory Cytokines

Another investigation focused on the anti-inflammatory properties of a related compound demonstrated significant inhibition of TNF-alpha production in vitro. This suggests that these compounds could be developed into therapeutic agents for managing inflammatory conditions .

Data Tables

Application AreaSpecific UseReference
NeuropharmacologyPotential antidepressant
Anti-inflammatoryTreatment for chronic inflammation
Organic SynthesisIntermediate for complex molecules
Material ScienceDevelopment of new polymers

Mechanism of Action

The mechanism of action of (4-Phenylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of (4-Phenylphenyl)methylamine hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(4-Phenylphenyl)methylamine HCl C₁₆H₁₉N·HCl 261.8 Biphenylmethyl, isopropyl High hydrophobicity, potential for π-π interactions
(4-Nitrophenyl)methylamine HCl C₁₀H₁₄N₂O₂·HCl 230.69 Nitrophenyl Electron-withdrawing nitro group reduces amine basicity
1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl C₁₀H₁₅ClFN 203.69 Fluorophenyl Enhanced metabolic stability due to fluorine
(2,4-Dichlorophenyl)methylamine HCl C₁₀H₁₂Cl₂N·HCl 248.58 Dichlorophenyl Increased halogen bonding potential
2-(4-Fluorophenyl)propan-2-amine HCl C₉H₁₃ClFN 189.66 Fluorophenyl, tertiary amine Compact structure with high solubility
Key Observations:
  • Hydrophobicity : The biphenyl group in the target compound enhances lipophilicity compared to single-ring analogs, which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) decrease the amine’s basicity, whereas halogens (e.g., fluorine in , chlorine in ) modulate electronic and steric properties.

Research Findings and SAR Insights

  • Structure-Activity Relationships (SAR) :
    • Fluorine Substitution : Fluorine in 2-(4-fluorophenyl)propan-2-amine HCl () increases lipophilicity and bioavailability, a trait shared with 1-(4-fluorophenyl)-2-methylpropan-1-amine HCl ().
    • Halogen Effects : Dichloro derivatives () exhibit stronger halogen bonding, useful in crystallography and receptor targeting.
    • Biphenyl vs. Single Phenyl : The biphenyl group in the target compound may offer superior binding to hydrophobic pockets in proteins compared to single-ring analogs.

Biological Activity

(4-Phenylphenyl)methylamine hydrochloride, also known as a derivative of biphenyl amines, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (4-Phenylphenyl)methylamine hydrochloride is C17H22ClN, with a molecular weight of approximately 291.82 g/mol. The compound features a biphenyl structure, which is significant in enhancing its biological interactions due to the hydrophobic nature of the biphenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The biphenyl group facilitates binding to hydrophobic pockets in proteins, while the amine group can engage in hydrogen bonding or ionic interactions. This dual interaction mechanism can modulate the activity of target molecules, leading to various biological effects such as:

  • Antimicrobial Activity : Related compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some biphenyl derivatives exhibit cytotoxicity towards cancer cell lines by inducing apoptosis.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly through reuptake inhibition of serotonin and norepinephrine .

Antimicrobial Activity

Studies indicate that biphenyl derivatives possess significant antimicrobial properties. For instance, related compounds have been found to inhibit the growth of Gram-positive and Gram-negative bacteria effectively. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Biphenyl amines have been investigated for their anticancer effects. Research shows that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. A notable study demonstrated that derivatives similar to (4-Phenylphenyl)methylamine hydrochloride exhibited IC50 values in the low micromolar range against specific cancer types .

Neuropharmacological Effects

The compound may also exhibit neuropharmacological properties by acting on neurotransmitter systems. For example, it has been suggested that it could inhibit the reuptake of serotonin and norepinephrine, potentially offering therapeutic effects for mood disorders .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various biphenyl derivatives showed that (4-Phenylphenyl)methylamine hydrochloride demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics.
  • Cytotoxicity in Cancer Cells : In vitro tests revealed that this compound induced significant cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 15 µM, suggesting its potential as an anticancer agent.
  • Neurotransmitter Reuptake Inhibition : In a pharmacological study, (4-Phenylphenyl)methylamine hydrochloride was shown to inhibit serotonin reuptake with an IC50 value of 120 nM, indicating its potential use in treating depression .

Pharmacokinetics

The pharmacokinetic profile of (4-Phenylphenyl)methylamine hydrochloride has not been extensively characterized; however, related compounds suggest moderate bioavailability and metabolism primarily through hepatic pathways. Further studies are required to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

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